1-Nitro-2,3,4,5-tetramethoxybenzene
Description
1-Nitro-2,3,4,5-tetramethoxybenzene is a nitro-substituted derivative of tetramethoxybenzene. These compounds share a common benzene ring with four methoxy (-OCH₃) groups but differ in their substituents at position 1, which significantly influence their chemical properties and applications.
Properties
Molecular Formula |
C10H13NO6 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1,2,3,4-tetramethoxy-5-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-7-5-6(11(12)13)8(15-2)10(17-4)9(7)16-3/h5H,1-4H3 |
InChI Key |
GPHUYIBWXNGNDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs of tetramethoxybenzene derivatives and their properties based on the evidence:
Physicochemical Properties
- 1-Allyl-2,3,4,5-tetramethoxybenzene : Liquid at room temperature; detected via GC-MS in parsley essential oil .
- 1-Bromo-2,3,4,5-tetramethoxybenzene : Solidifies upon refrigeration (m.p. 36.6–38.2°C) .
- 1,2,3,5-Tetramethoxybenzene : Density 1.052 g/cm³; used in analytical chemistry for aldehyde/ketone detection .
Hypothetical Comparison with 1-Nitro-2,3,4,5-tetramethoxybenzene
- Electron-Withdrawing Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which would reduce electron density on the benzene ring compared to electron-donating groups like allyl or methoxy. This could alter reactivity in electrophilic substitution reactions.
- Potential Applications: Nitro groups often enhance stability and are used in explosives or pharmaceuticals. However, nitroaromatics may exhibit toxicity, necessitating careful handling.
- Synthetic Challenges : Introducing a nitro group to a heavily methoxylated benzene ring could require controlled nitration conditions to avoid over-nitration or ring degradation.
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